molecular formula C18H14ClF2N5O B2874516 1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea CAS No. 1956318-44-7

1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B2874516
CAS No.: 1956318-44-7
M. Wt: 389.79
InChI Key: GSXUJGIKEFUFHE-UHFFFAOYSA-N
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Description

1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H14ClF2N5O and its molecular weight is 389.79. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[(6-chloro-2-methylpyrimidin-4-yl)amino]-3-fluorophenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N5O/c1-10-22-16(19)9-17(23-10)26-15-7-6-13(8-14(15)21)25-18(27)24-12-4-2-11(20)3-5-12/h2-9H,1H3,(H,22,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXUJGIKEFUFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H15ClF2N4O\text{C}_{16}\text{H}_{15}\text{ClF}_2\text{N}_4\text{O}

This compound features a chloro-substituted pyrimidine ring, fluorophenyl groups, and a urea linkage, contributing to its unique biological properties.

The biological activity of this compound primarily revolves around its role as an inhibitor of protein tyrosine kinases (PTKs), particularly Src kinase. PTKs are crucial in various signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound may exert anti-cancer effects by disrupting signaling pathways essential for tumor growth and survival .

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung)5.0Apoptosis induction
Compound BMCF-7 (Breast)3.5Cell cycle arrest
Target CompoundVarious4.0PTK inhibition

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activity. Studies have shown that similar urea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus81 (Ceftriaxone)
Escherichia coli160.1 (Ciprofloxacin)

Case Studies

A notable case study involved the synthesis and evaluation of a series of urea derivatives, including the target compound. The study reported that these derivatives exhibited potent activity against various cancer cell lines with minimal cytotoxicity to normal cells . The lead compound from this series was identified as having an IC50 value significantly lower than standard chemotherapeutics.

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